molecular formula C15H13FO2 B6364956 4-(4-Ethylphenyl)-2-fluorobenzoic acid CAS No. 1183828-92-3

4-(4-Ethylphenyl)-2-fluorobenzoic acid

Cat. No.: B6364956
CAS No.: 1183828-92-3
M. Wt: 244.26 g/mol
InChI Key: UNXNNDNZTVRDQQ-UHFFFAOYSA-N
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Description

4-(4-Ethylphenyl)-2-fluorobenzoic acid is a fluorinated aromatic compound with the molecular formula C₁₅H₁₃FO₂ (molecular weight ~272.3 g/mol). It features a benzoic acid backbone substituted with a fluorine atom at the 2-position and a 4-ethylphenyl group at the 4-position. The ethylphenyl moiety enhances lipophilicity, while the carboxylic acid group enables hydrogen bonding and ionic interactions. This structural profile suggests applications in pharmaceuticals, coordination chemistry, and materials science.

Properties

IUPAC Name

4-(4-ethylphenyl)-2-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-2-10-3-5-11(6-4-10)12-7-8-13(15(17)18)14(16)9-12/h3-9H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNXNNDNZTVRDQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=CC(=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90681261
Record name 4'-Ethyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183828-92-3
Record name 4'-Ethyl-3-fluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90681261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylphenyl)-2-fluorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The choice of reagents and catalysts can be optimized for cost-effectiveness and yield. Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylphenyl)-2-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

4-(4-Ethylphenyl)-2-fluorobenzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Ethylphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethyl group may also influence the compound’s hydrophobic interactions and overall molecular stability .

Comparison with Similar Compounds

Comparison with Similar Fluorobenzoic Acid Derivatives

Structural Analogues and Positional Isomers

4-(4-Ethylphenyl)-3-fluorobenzoic Acid (CAS 1261929-65-0)
  • Structural Difference : Fluorine at the 3-position instead of 2-position.
  • Impact : Altered electronic distribution and steric effects may influence reactivity and binding to biological targets. The meta-fluorine could reduce dipole interactions compared to ortho-substituted analogues .
3-(4-Ethylphenyl)-4-fluorobenzoic Acid (CAS 1261901-66-9)
  • Structural Difference : Fluorine at the 4-position and ethylphenyl at the 3-position .
  • Impact : The para-fluorine may enhance metabolic stability due to reduced steric hindrance, while the ethylphenyl group’s position could affect packing in crystalline structures .
4-(1-Carboxyethyl)-2-fluorobenzoic Acid
  • Structural Difference : A polar carboxyethyl group replaces the ethylphenyl moiety.
  • Impact : Increased hydrophilicity improves water solubility but reduces membrane permeability. This compound is a persistent metabolite of flurbiprofen, forming toxic intermediates like 3-fluorocatechol during degradation .

Functional Group Variations

4-(Methoxycarbonyl)-2-fluorobenzoic Acid
  • Structural Difference : Methoxycarbonyl group at the 4-position.
  • Impact: The electron-withdrawing methoxycarbonyl group enhances electrophilicity, making it a precursor for retinoid-X-receptor antagonists. Its crystallography confirms fluorine’s ortho-position stabilizes hydrogen-bonded dimers .
4-(Difluoromethoxy)-2-fluorobenzoic Acid
  • Structural Difference : Difluoromethoxy group at the 4-position.
4-Fluoro-2-(phenylamino)benzoic Acid
  • Structural Difference: Phenylamino group at the 2-position.
  • Impact: The amino group enables intramolecular N–H⋯O hydrogen bonding, influencing crystal packing and solubility. This compound’s dihedral angles (52–55°) between aromatic rings suggest conformational flexibility .

Coordination Chemistry Analogues

Cobalt(II) Complex with 4-Fluorobenzoic Acid
  • Structural Difference : Acts as a ligand in a binuclear cobalt complex.
  • Impact : The fluorine atom and carboxylate group facilitate coordination, forming octahedral geometries. Such complexes exhibit antiferromagnetic behavior, relevant for materials science .

Physicochemical and Pharmacological Properties

Solubility and Lipophilicity

  • 4-(4-Ethylphenyl)-2-fluorobenzoic Acid : Moderate water solubility due to the hydrophobic ethylphenyl group.
  • 4-(1-Carboxyethyl)-2-fluorobenzoic Acid : Higher water solubility from the carboxyethyl substituent but lower logP .
  • 4-(Difluoromethoxy)-2-fluorobenzoic Acid : Enhanced lipid solubility, ideal for CNS-targeting drugs .

Stability and Degradation

  • Fluorinated aromatic rings generally resist degradation, but substituents like carboxyethyl lead to persistent metabolites (e.g., 4-(1-carboxyethyl)-2-fluorobenzoic acid) .
  • Ethylphenyl-substituted compounds may degrade into less toxic intermediates compared to halogenated derivatives .

Pharmacological Potential

  • Retinoid-X-Receptor Modulation: Analogues like 4-(methoxycarbonyl)-2-fluorobenzoic acid show promise in anti-obesity and anti-diabetic drug development .
  • Anti-Inflammatory Metabolites : Fluorobenzoic acids derived from flurbiprofen highlight the role of fluorine in metabolic pathways .

Key Data Table

Compound CAS Number Molecular Formula Key Substituents Applications/Notes
This compound N/A C₁₅H₁₃FO₂ 2-F, 4-(4-ethylphenyl) Pharmaceuticals, materials
4-(1-Carboxyethyl)-2-fluorobenzoic acid N/A C₁₀H₉FO₄ 2-F, 4-carboxyethyl Flurbiprofen metabolite
4-(Methoxycarbonyl)-2-fluorobenzoic acid N/A C₉H₇FO₄ 2-F, 4-methoxycarbonyl Retinoid-X-receptor ligands
4-Fluoro-2-(phenylamino)benzoic acid N/A C₁₃H₁₀FNO₂ 2-F, 4-phenylamino Crystal engineering

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